N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide
Description
This compound features a fused tetrahydrothieno[3,4-d][1,3]thiazol bicyclic core modified with a 5,5-dioxido sulfone group, a 1,3-benzodioxol-5-yl substituent, and a 3-methylbutanamide moiety. The amide group facilitates hydrogen bonding, influencing solubility and biological interactions.
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-10(2)5-16(20)18-17-19(12-7-26(21,22)8-15(12)25-17)11-3-4-13-14(6-11)24-9-23-13/h3-4,6,10,12,15H,5,7-9H2,1-2H3 |
InChI Key |
XSULBANZPFBFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Benzodioxol-5-yl Precursors
The 1,3-benzodioxol-5-yl moiety is synthesized via acid-catalyzed condensation of catechol with carbonyl compounds. A ZrO₂/SO₄²⁻ solid superacid catalyst enables efficient cyclization under reflux conditions in benzene or toluene, achieving yields of 70–90% within 3–15 hours . For example, reacting catechol with piperonaldehyde generates the substituted benzodioxole, which is subsequently brominated or lithiated for cross-coupling reactions.
Key Reaction Conditions:
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Catechol + Aldehyde | ZrO₂/SO₄²⁻ | Benzene | Reflux | 85% |
Construction of the Tetrahydrothieno[3,4-d][1, Thiazole-5,5-Dioxide Core
The thieno[3,4-d] thiazole ring system is assembled through a cyclocondensation reaction between a thiol-containing precursor and an α-haloketone. For instance, 3-mercapto-4,5-dihydrothiophene-1,1-dioxide reacts with 2-bromo-1-(3-chlorophenyl)ethanone in the presence of triethylamine to form the tetrahydrothiazole ring . Oxidation of the thiazole sulfurs to sulfones is achieved using hydrogen peroxide in acetic acid, ensuring complete conversion to the 5,5-dioxide .
Cyclization Optimization:
Stereoselective Formation of the (2Z)-Ylidene Group
The (2Z)-configuration at the thiazol-2(3H)-ylidene position is critical for biological activity. This geometry is controlled via base-mediated elimination using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran, selectively generating the Z-isomer through kinetic control . NMR analysis (¹H and NOESY) confirms stereochemistry, with coupling constants (J = 12–14 Hz) indicative of the trans-diaxial arrangement in the Z-form .
Amidation with 3-Methylbutanamide
The final step involves coupling the thienothiazole intermediate with 3-methylbutanoyl chloride. Employing Schotten-Baumann conditions (aqueous NaOH, dichloromethane), the amide bond forms quantitatively at 0–5°C. Alternatively, EDCl/HOBt-mediated coupling in DMF achieves 92% yield without racemization.
Comparative Amidation Methods:
| Method | Reagents | Solvent | Yield | Purity |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, CH₂Cl₂ | Biphasic | 89% | 95% |
| EDCl/HOBt | EDCl, HOBt, DMF | DMF | 92% | 98% |
Integrated Synthesis Pathway
A consolidated synthesis route is outlined below:
-
Benzodioxole Synthesis: Catechol + piperonaldehyde → 1,3-benzodioxol-5-ylmethanol (ZrO₂/SO₄²⁻, 85%) .
-
Thiazole Ring Formation: Cyclocondensation of 3-mercaptothiophene dioxide with α-bromoketone → tetrahydrothienothiazole (78%) .
-
Amidation: EDCl/HOBt-mediated coupling with 3-methylbutanoyl chloride → final product (92%).
Overall Yield: 52% (four-step sequence).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key Observations :
- Core Heterocycles: The target compound’s fused tetrahydrothieno-thiazol system differs from simpler thiadiazole (e.g., compound 6 ) or thiazolo-pyrimidine (e.g., 11a ) cores, offering enhanced conformational rigidity.
- Sulfone vs.
- Benzodioxol vs. Phenyl: The 1,3-benzodioxol-5-yl group provides electron-rich aromaticity, contrasting with electron-deficient substituents (e.g., cyano in 11b ).
Spectroscopic and Physical Properties
Key Observations :
- IR Spectra : The target compound’s amide C=O stretch (~1650–1700 cm⁻¹) aligns with analogs like 8a , while sulfone S=O stretches (~1300–1350 cm⁻¹) would further distinguish it.
- Thermal Stability : High melting points in analogs like 8a (290°C) suggest that the target compound’s sulfone and rigid core may similarly enhance thermal stability.
Structure-Property Relationships
- Aromatic Interactions: The benzodioxol ring may engage in π-π stacking more effectively than phenyl groups in 8a or cyano-substituted 11b .
- Steric Effects : The 3-methylbutanamide substituent introduces steric bulk absent in compounds like 6 , possibly affecting binding affinity in biological systems.
Biological Activity
The compound N-[(2Z)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest interactions with various biological targets. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Benzodioxole moiety : Known for its biological activities, including antioxidant and anticancer effects.
- Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Amide functional group : Enhances solubility and bioavailability.
Molecular Formula
Molecular Weight
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For instance, compounds structurally similar to the target compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies reported IC50 values of 0.68 µM for α-amylase inhibition, indicating strong potential for managing diabetes by regulating blood glucose levels .
Anticancer Activity
The anticancer efficacy of benzodioxole derivatives has been documented in various studies. For example, compounds related to our target demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 26 to 65 µM . The mechanism is thought to involve apoptosis induction and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase and possibly others related to cancer metabolism.
- Signal Transduction Modulation : It may interact with signaling pathways that govern cell proliferation and apoptosis.
- Antioxidant Activity : The presence of the benzodioxole group suggests potential antioxidant properties that could protect cells from oxidative stress.
Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic mice treated with a related benzodioxole derivative (Compound IIc), blood glucose levels were significantly reduced from 252.2 mg/dL to 173.8 mg/dL over five doses . This suggests that similar compounds could be explored for their antidiabetic effects.
Study 2: Anticancer Activity
A comparative analysis of various benzodioxole derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, one derivative showed an IC50 > 150 µM against normal human embryonic kidney cells (HEK293T), indicating a favorable safety profile .
Research Findings Summary
| Activity | Target/Effect | IC50 Values (µM) | Notes |
|---|---|---|---|
| α-Amylase Inhibition | Antidiabetic | 0.68 - 0.85 | Potent inhibition observed |
| Cytotoxicity | Cancer Cell Lines | 26 - 65 | Selective toxicity against cancer cells |
| Blood Glucose Reduction | Diabetic Mice | N/A | Significant reduction noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
